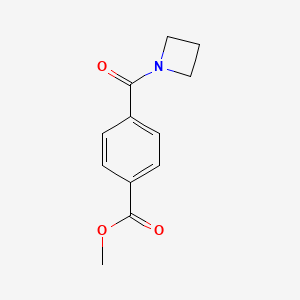

Methyl 4-(azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(azetidine-1-carbonyl)benzoate is a chemical compound that features a four-membered azetidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(azetidine-1-carbonyl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization techniques can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions.

Reduction: Reduction reactions can be used to modify the azetidine ring or the ester group.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes can be employed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield azetidine derivatives, while reduction can produce modified benzoate esters.

Scientific Research Applications

Methyl 4-(azetidine-1-carbonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of methyl 4-(azetidine-1-carbonyl)benzoate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The embedded polar nitrogen atom in the azetidine ring plays a crucial role in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with similar ring strain and reactivity.

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain but less stability compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness

Methyl 4-(azetidine-1-carbonyl)benzoate is unique due to its combination of the azetidine ring and the benzoate ester, providing a distinct set of chemical and biological properties. Its reactivity, driven by the ring strain of the azetidine, sets it apart from other similar compounds and makes it a valuable tool in various scientific and industrial applications .

Biological Activity

Methyl 4-(azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to an azetidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. The unique structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors, enhancing its suitability for drug development.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity . Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or inhibiting vital metabolic pathways.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. Compounds with similar structures have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have demonstrated that derivatives can target oncogenic pathways, making them candidates for further investigation in cancer therapeutics .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The azetidine moiety may interact with active sites of specific enzymes, inhibiting their function. This interaction can lead to the modulation of metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate cellular responses to stress and proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| Control Antibiotic (e.g., Penicillin) | 16 | S. aureus |

Study 2: Anticancer Activity

In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancers. The compound induced G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Properties

CAS No. |

915199-14-3 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 4-(azetidine-1-carbonyl)benzoate |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3 |

InChI Key |

PUXOBYVATJHYLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.